molecular formula C3H7F2N B3045294 1,3-Difluoropropan-2-amine CAS No. 104468-16-8

1,3-Difluoropropan-2-amine

Cat. No. B3045294
M. Wt: 95.09 g/mol
InChI Key: IYNBZJOPPCLQGM-UHFFFAOYSA-N
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Description

1,3-Difluoropropan-2-amine , also known as 1,3-difluoro-2-propanamine , is a chemical compound with the molecular formula C₃H₇F₂N . It consists of a three-carbon chain with two fluorine atoms attached to the first carbon and an amino group (NH₂) attached to the second carbon. The compound exists as a hydrochloride salt, with the chemical name 1,3-difluoropropan-2-amine hydrochloride .


Synthesis Analysis

The synthesis of 1,3-difluoropropan-2-amine involves the introduction of fluorine atoms onto a propylamine backbone. While specific synthetic routes may vary, one common method is the reaction of 1,3-difluoropropanol with an amine, followed by acidification to yield the hydrochloride salt .


Molecular Structure Analysis

The molecular structure of 1,3-difluoropropan-2-amine is characterized by its linear arrangement. The two fluorine atoms are attached to the first carbon (C1), and the amino group is attached to the second carbon (C2). The hydrochloride salt forms due to the protonation of the amino group by the chloride ion .


Chemical Reactions Analysis

  • Dehydrohalogenation : Removal of the hydrochloride group can yield the free amine .

Physical And Chemical Properties Analysis

  • Melting Point : 125-129°C .

Scientific Research Applications

Synthesis Applications

1,3-Difluoropropan-2-amine is used in various synthetic protocols. It serves as a precursor or an intermediate in the synthesis of complex molecules. For example, a study by Colella et al. (2018) discussed the use of a related compound, 1,3-dibromo-1,1-difluoro-2-propanone, as a synthon in the preparation of thiazoles, which are significant in drug discovery programs (Colella et al., 2018).

Plant Science and Biochemistry

In plant science and biochemistry, 1,3-difluoropropan-2-amine and related compounds play a role in the study of amine oxidases. These enzymes are crucial in the oxidative deamination of polyamines, influencing various physiological processes in plants. This was highlighted in research by Cona et al. (2006), where they explained the role of amine oxidases in cell wall maturation and lignification during plant development and pathogen defense (Cona et al., 2006).

Environmental Applications

In environmental applications, derivatives of 1,3-difluoropropan-2-amine have been studied for their potential in carbon capture processes. The research by Mac Dowell et al. (2011) on n-alkylamines (which can be structurally related to 1,3-difluoropropan-2-amine) provides insights into their use in reactive mixtures for carbon dioxide absorption, crucial for carbon capture technologies (Mac Dowell et al., 2011).

Material Science

In material science, derivatives of 1,3-difluoropropan-2-amine are studied for their corrosion inhibitive properties. Gao et al. (2007) investigated the synthesis of tertiary amines, including derivatives of 1,3-diaminopropan-2-ol, for their application in inhibiting carbon steel corrosion. This research indicates potential applications in protective coatings and materials engineering (Gao et al., 2007).

Medicinal Chemistry

In medicinal chemistry, 1,3-difluoropropan-2-amine and its derivatives are explored for their potential in drug synthesis. For instance, Feng et al. (2022) discussed the copper-catalyzed aminofluorination of alkenes and 1,3-dienes to produce β-fluoroalkylamines, which are important in drug development. This demonstrates the compound's relevance in the development of new pharmaceuticals (Feng et al., 2022).

Safety And Hazards

  • Precautionary Measures : Handle with care, avoid inhalation, and wear appropriate protective equipment .

properties

IUPAC Name

1,3-difluoropropan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7F2N/c4-1-3(6)2-5/h3H,1-2,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYNBZJOPPCLQGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CF)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20544552
Record name 1,3-Difluoropropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20544552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

95.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Difluoropropan-2-amine

CAS RN

104468-16-8
Record name 1,3-Difluoropropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20544552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
X Zhang, N Zhang, G Chen, A Turpoff, H Ren… - Bioorganic & medicinal …, 2013 - Elsevier
A novel series of 6-(indol-2-yl)pyridine-3-sulfonamides was prepared and evaluated for their ability to inhibit HCV RNA replication in the HCV replicon cell culture assay. Preliminary …
Number of citations: 38 www.sciencedirect.com
S Swallow - Progress in medicinal chemistry, 2015 - Elsevier
Since its first use in the steroid field in the late 1950s, the use of fluorine in medicinal chemistry has become commonplace, with the small electronegative fluorine atom being a key part …
Number of citations: 249 www.sciencedirect.com

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